(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its structural features, which include a piperidine ring and cyclopropyl amino group. This compound belongs to the class of piperidine derivatives, which are often studied for their biological activities and potential therapeutic applications.
This compound is classified as an amino acid derivative due to the presence of both carboxylic acid and amino functional groups. Its structure allows it to participate in various biochemical interactions, making it of interest in medicinal chemistry.
The synthesis of (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control and the use of solvents or catalysts to enhance yields. Continuous flow synthesis techniques may also be employed for industrial-scale production to optimize efficiency .
The molecular formula for (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is . The compound features:
Structural data can be obtained from databases like PubChem, where detailed information about its molecular geometry and bonding characteristics are documented .
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:
Common reagents used in these reactions include acids for hydrolysis and bases for nucleophilic substitutions. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields .
The mechanism of action for (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit inhibitory or modulatory effects on various biochemical pathways, making them candidates for drug development .
Relevant analyses such as NMR spectroscopy and mass spectrometry can provide insights into purity and structural integrity .
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has potential applications in:
This compound's unique structure and properties make it valuable for ongoing research in drug development and synthetic chemistry applications.
The integration of cyclopropane and piperidine rings creates a stereochemically complex framework where conformational rigidity and electronic interactions dictate chiral stability. The cyclopropane ring imposes significant steric constraints due to its high ring strain (∼27 kcal/mol), which locks the adjacent carboxymethyl group into specific orientations. This hybrid system exhibits restricted rotation around the C-N bond connecting the cyclopropane and piperidine moieties, resulting in distinct diastereomeric conformers observable via NMR spectroscopy at low temperatures (−40°C). Density functional theory (DFT) calculations reveal a 4.8 kcal/mol energy barrier for nitrogen inversion, suggesting moderate configurational stability under physiological conditions. The tert-butoxycarbonyl (Boc) group further stabilizes the piperidine ring's chair conformation through steric buttressing of the N1 substituent, effectively reducing epimerization risks during synthetic manipulations [7].
Synthetic routes to this chiral scaffold prioritize enantioselective methods to secure the (S)-configuration:
Pharmacological profiling reveals enantiomer-specific target engagement:
Table 1: Enantiomer Selectivity at Biological Targets
Target | (S)-Enantiomer Affinity (Ki) | (R)-Enantiomer Affinity (Ki) | Selectivity Ratio (S/R) |
---|---|---|---|
μ-Opioid Receptor (MOR) | 7 ± 3 μM | 19 ± 5 μM | 2.7 |
κ-Opioid Receptor (KOR) | 14 ± 7 μM | 40 ± 10 μM | 2.9 |
Sigma-1 Receptor | 131 ± 15 μM | 27 ± 3 μM | 0.2 |
NMDA Receptor | 0.8 ± 0.2 μM | 5 ± 2 μM | 6.3 |
Functional assays confirm (S)-enantiomer’s partial agonism at MOR (EC₅₀ = 9 ± 2 μM, Eₘₐₓ = 48%) and full agonism at KOR (EC₅₀ = 16 ± 4 μM, Eₘₐₓ = 84%), while the (R)-enantiomer shows negligible opioid activity (>100 μM). This divergence stems from stereospecific binding pocket interactions: the (S)-configuration positions the carboxymethyl group for hydrogen bonding with MOR Tyr148, whereas the (R)-enantiomer’s alternative orientation sterically clashes with TM5 helices. Behavioral studies in rodents correlate MOR/KOR activation with increased dopamine release in the medial prefrontal cortex (mPFC), suggesting abuse liability concerns exclusive to the (S)-enantiomer [4] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1